molecular formula C21H20N2O3S B2807010 (Z)-ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1321779-30-9

(Z)-ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2807010
CAS RN: 1321779-30-9
M. Wt: 380.46
InChI Key: SDSUNPWVVAUKSK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The molecule also contains an acrylamide group (2-cyano-3-phenylacrylamido) and a carboxylate ester group (ethyl carboxylate). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the conjugated system (alternating single and double bonds) in the acrylamide group and the thiophene ring could potentially give this compound interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The acrylamide group is a good electrophile and could undergo reactions with nucleophiles. The thiophene ring, being aromatic, is relatively stable but can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acrylamide and carboxylate groups could impact its solubility in different solvents .

Scientific Research Applications

Carbonyl-Containing Pyrido[4,3,2-gh]phenanthridines

This compound has been investigated in the context of oxidative decarboxylative cascade cyclization. Researchers have developed a method that involves the reaction of α-keto acids with 2-cyano-3-arylaniline-derived acrylamides. The resulting cascade reaction exhibits a broad substrate scope and efficiently provides access to carbonyl-containing pyrido[4,3,2-gh]phenanthridines . These heterocyclic structures have potential applications in drug discovery, materials science, and organic synthesis.

Dye-Sensitized Solar Cells (DSSCs)

The molecule’s optoelectronic properties have been studied extensively due to its relevance in DSSCs. Specifically, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid (a derivative of the compound ) is a crucial dye used in DSSCs. Researchers have employed quantum chemical methods (RHF and DFT) to explore its structural, optoelectronic, and thermodynamic properties. Understanding these properties aids in optimizing the performance of dyes for solar energy conversion applications .

Energy Level Tailoring for DSSCs

Researchers have investigated ways to tailor the energy levels of related compounds for improved DSSC performance. By modifying the π-spacers and acceptor units, they aim to enhance the efficiency of dye-sensitized solar cells. The compound’s structure and electronic properties play a crucial role in achieving this goal .

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For example, if it’s used as a monomer in polymer synthesis, it might undergo a polymerization reaction to form a polymer .

Future Directions

Future research could explore the potential applications of this compound. Given its structure, it might be interesting to investigate its properties when incorporated into polymers or other materials .

properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-2-26-21(25)18-16-10-6-7-11-17(16)27-20(18)23-19(24)15(13-22)12-14-8-4-3-5-9-14/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,23,24)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSUNPWVVAUKSK-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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